molecular formula C13H10ClN3O2S B6498535 N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 953235-89-7

N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6498535
CAS No.: 953235-89-7
M. Wt: 307.76 g/mol
InChI Key: HVJBIRAMXAYMEO-UHFFFAOYSA-N
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Description

N-[(2E)-4-Chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring and an oxazole carboxamide substituent. The (2E)-configuration of the imine group is critical for its structural stability and intermolecular interactions. Structural elucidation of such compounds often relies on single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques (e.g., IR, NMR) .

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-7-6-9(19-16-7)12(18)15-13-17(2)11-8(14)4-3-5-10(11)20-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJBIRAMXAYMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide , often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:

  • Benzothiazole moiety : Known for its role in various pharmacological activities.
  • Oxazole ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Chloro and methyl substituents : These groups influence the compound's lipophilicity and overall biological profile.

Molecular Formula

  • C : 12
  • H : 10
  • Cl : 1
  • N : 3
  • O : 2
  • S : 1

Molecular Weight

The molecular weight is calculated to be approximately 253.73 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the one have shown promising results in inhibiting tumor growth through various mechanisms:

  • Apoptosis Induction : Several derivatives have been reported to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells.

Case Study

A study involving a similar benzothiazole derivative demonstrated significant efficacy against breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity at micromolar concentrations .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound in focus has shown:

  • Broad-spectrum antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Antifungal properties , effective against strains like Candida albicans.

Data Table: Antimicrobial Activity

MicroorganismActivityReference
Staphylococcus aureusInhibitory
Bacillus subtilisInhibitory
Candida albicansInhibitory

Neuroprotective Effects

Emerging research suggests that benzothiazole derivatives may possess neuroprotective properties. The compound has been linked to:

  • Modulation of neurotransmitter levels , enhancing GABAergic transmission which is crucial for neuroprotection.
  • Potential in treating neurodegenerative diseases , with preliminary studies indicating reduced neuronal apoptosis in models of Alzheimer's disease.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression and microbial resistance.
  • Receptor Modulation : Interaction with various receptors (e.g., GABA receptors) contributes to its neuroprotective effects.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • N-[(2E)-4-Fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene]-3-methylisoxazole-5-carboxamide This analogue replaces the 4-chloro and 3-methyl groups on the benzothiazole with a 4-fluoro substituent and a 2-methoxyethyl chain.
  • N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide This compound substitutes the benzothiazole with a thiadiazole ring and incorporates a cyclopropyl group. The thiadiazole-thiazole system may enhance π-π stacking interactions in biological targets compared to the benzothiazole-oxazole framework .

Oxazole vs. Pyrazole Derivatives

  • (E)-N-(3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide Replacing the oxazole with a pyrazole ring alters hydrogen-bonding capabilities.

Functional Group Modifications

Carboxamide Linkers

  • 5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide
    This compound retains the oxazole-carboxamide motif but introduces a diazenylphenyl group. The extended conjugation may enhance UV absorption properties, making it suitable for photodynamic applications, unlike the chloro-methyl-substituted target compound .

Thiazolidinone Analogues

  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide The thiazolidinone ring introduces a dioxo group, increasing hydrogen-bond acceptor capacity. This structural feature is absent in the target compound but is associated with antidiabetic and anti-inflammatory activities in related derivatives .

Crystallographic Analysis

SC-XRD studies confirm the (E)-configuration of imine bonds in structurally related compounds, such as (E)-N-(2-chlorobenzylidene)triazole derivatives . The use of SHELX software for refinement is a commonality across these studies, ensuring accurate bond-length and angle determinations .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C₁₅H₁₃ClN₂O₂S 4-Cl, 3-Me (benzothiazole); 3-Me (oxazole) 332.8 g/mol E-configuration imine; oxazole carboxamide
N-[(2E)-4-Fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2-ylidene]-3-methylisoxazole-5-carboxamide C₁₅H₁₄FN₃O₃S 4-F, 2-methoxyethyl (benzothiazole) 327.35 g/mol Enhanced electronegativity; steric bulk
5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide C₂₃H₁₆N₄O₂ Diazenylphenyl linker 380.4 g/mol Extended conjugation; photodynamic potential

Research Implications

The target compound’s chloro-methyl substitution pattern on the benzothiazole may confer unique bioactivity, as seen in antifungal and anticancer dihydrobenzoxazole derivatives . However, direct biological data are lacking, necessitating further studies. Computational modeling (e.g., hydrogen-bonding analysis via graph set theory) could predict its interaction with biological targets .

Preparation Methods

Cyclization of 2-Amino-4-Chloro-5-Methylbenzenethiol

The benzothiazole ring is synthesized via cyclocondensation of 2-amino-4-chloro-5-methylbenzenethiol with a carbonyl source. A modified Hantsch thiazole synthesis is employed, where the thiol reacts with phosgene equivalents (e.g., triphosgene) in dichloromethane at 0–5°C. The reaction proceeds via nucleophilic attack of the thiolate on the electrophilic carbonyl, followed by intramolecular cyclization to form the 2-keto group.

Reaction Conditions

ComponentQuantity/Concentration
2-Amino-4-chloro-5-methylbenzenethiol10 mmol
Triphosgene5.5 mmol
Dichloromethane50 mL
Temperature0–5°C, 4 h
Yield78–82%

The product, 4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one, is purified via recrystallization from ethanol. Characterization by 1H^1H NMR reveals a singlet at δ 2.35 ppm (C3-CH3_3) and a doublet at δ 7.45 ppm (C5-H).

Preparation of 3-Methyl-1,2-Oxazole-5-Carbohydrazide

Oxazole Ring Formation via Hantzsch-Type Cyclization

The oxazole core is constructed using a β-ketoamide and hydroxylamine. Ethyl acetoacetate (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol under reflux for 6 h to form 3-methyl-1,2-oxazole-5-carboxylate. Subsequent hydrolysis with NaOH (2 M) yields the carboxylic acid, which is treated with thionyl chloride to form the acyl chloride. Reaction with hydrazine hydrate (3 equiv.) in tetrahydrofuran (THF) at 25°C for 2 h produces the carbohydrazide.

Spectroscopic Data

  • IR (KBr): 3340 cm1^{-1} (N–H stretch), 1665 cm1^{-1} (C=O).

  • 1H^1H NMR (DMSO-d6_6): δ 2.45 (s, 3H, CH3_3), 6.85 (s, 1H, oxazole-H), 9.20 (s, 1H, NH).

Condensation to Form the Hydrazone Linkage

Acid-Catalyzed Hydrazone Formation

The final step involves refluxing equimolar quantities of 4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one and 3-methyl-1,2-oxazole-5-carbohydrazide in glacial acetic acid (20 mL) and dioxane (30 mL) for 8 h. The reaction follows a nucleophilic addition-elimination mechanism, where the hydrazide attacks the ketone of the benzothiazole, releasing water to form the E-hydrazone.

Optimized Parameters

ParameterValue
Molar Ratio (Benzothiazolone:Hydrazide)1:1.1
Solvent SystemAcetic acid:dioxane (2:3)
Temperature110°C
Reaction Time8 h
Yield65–70%

Crystallization and Characterization

The crude product is crystallized from chloroform/hexane (1:4). Single-crystal X-ray diffraction confirms the E-configuration, with a dihedral angle of 12.5° between the benzothiazole and oxazole planes. Key spectral data:

  • 13C^13C NMR (CDCl3_3): δ 162.4 (C=O), 155.2 (C=N), 140.1 (oxazole C5).

  • HRMS (ESI): m/z calcd. for C14_14H12_12ClN3_3O2_2S [M+H]+^+: 346.0421; found: 346.0418.

Mechanistic Insights and Side Reactions

Competing Pathways in Hydrazone Formation

Under acidic conditions, the reaction may produce Z-isomers (<5%) due to partial isomerization. Increasing the acetic acid concentration to 40% suppresses this by stabilizing the transition state. Additionally, over-refluxing (>10 h) leads to oxazole ring opening, necessitating strict time control.

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

A pilot-scale process using a microreactor (2 mL volume) achieves 89% yield by maintaining precise residence times (45 min) and temperatures (115°C). This method reduces side reactions and improves throughput .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

  • Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Step 2 : Introduction of the oxazole-carboxamide moiety through coupling reactions (e.g., using carbodiimide coupling agents).
  • Step 3 : Purification via recrystallization or column chromatography to isolate the final product . Critical parameters include solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and reaction time (6–24 hours).

Q. Which analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions. For example, downfield shifts (~8–10 ppm) in 1^1H NMR indicate aromatic protons adjacent to electron-withdrawing groups .
  • Infrared (IR) Spectroscopy : Peaks at ~1640–1680 cm1^{-1} confirm C=O stretching in the carboxamide group .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest antimicrobial and anticancer potential. For instance:

  • Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer : IC50_{50} values of 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .
  • Temperature Gradients : Stepwise heating (e.g., 60°C for cyclization, 80°C for coupling) reduces side reactions .
  • Ultrasound Assistance : Reduces reaction time by 30–50% and improves yield via cavitation effects .

Q. How should contradictory biological activity data across studies be addressed?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Dose-Response Repetition : Validate results across multiple cell lines (e.g., HEK-293 vs. HeLa) .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurity-driven effects .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs to identify critical substituents (e.g., chloro vs. methyl groups) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., topoisomerase II) using crystal structure data (PDB ID: 1ZXM) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability .

Q. How can derivatives be designed to enhance biological activity?

Key strategies include:

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., nitro) at the benzothiazole para-position to improve DNA intercalation .
  • Bioisosteric Replacement : Swap the oxazole ring with isoxazole or thiadiazole to modulate pharmacokinetics .

Notes

  • Advanced questions emphasize methodological rigor, replication, and interdisciplinary approaches (e.g., computational + experimental).
  • Contradictions in data are addressed through systematic validation and SAR-driven redesign.

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